(4-Chlorophenyl){2-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-1,3-thiazol-5-yl}methanone
Description
The compound “(4-Chlorophenyl){2-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-1,3-thiazol-5-yl}methanone” is a structurally complex heterocyclic molecule featuring a thiazole ring fused with an isoxazole moiety. The thiazole ring is substituted at the 2-position with a 3-(2,6-dichlorophenyl)-5-methyl-isoxazolyl group and at the 5-position with a (4-chlorophenyl)methanone group. Such halogenated aromatic systems are commonly explored in medicinal and agrochemical research due to their stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
(4-chlorophenyl)-[2-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1,3-thiazol-5-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3N2O2S/c1-10-16(18(25-27-10)17-13(22)3-2-4-14(17)23)20-24-9-15(28-20)19(26)11-5-7-12(21)8-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBKFBKSRBQQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C3=NC=C(S3)C(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives, which share some structural similarities with the compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it’s plausible that the compound could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of (4-Chlorophenyl){2-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-1,3-thiazol-5-yl}methanone are not well-studied. Based on its structural similarity to other compounds, it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s functional groups and overall structure.
Cellular Effects
It may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable.
Metabolic Pathways
It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation.
Biological Activity
The compound (4-Chlorophenyl){2-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-1,3-thiazol-5-yl}methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C24H16Cl3N3O3
- Molecular Weight : 500.76 g/mol
- CAS Number : 355001-72-8
The structure of this compound features a thiazole ring and an isoxazole moiety, which are known for their diverse biological properties. The presence of chlorinated aromatic groups may enhance its pharmacological profile.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with similar structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In one study, several synthesized derivatives demonstrated strong inhibitory effects on AChE with IC50 values significantly lower than standard controls .
| Enzyme | IC50 Value (µM) | Control IC50 (µM) |
|---|---|---|
| AChE | 0.63 - 6.28 | 21.25 |
| Urease | Varies | N/A |
Anti-inflammatory and Antitumor Activity
Compounds related to this compound have shown anti-inflammatory properties in vitro. They have been tested for their ability to reduce inflammation markers in cell cultures . Additionally, some studies suggest potential antitumor activity, though further research is needed to establish these effects conclusively .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The compound may bind selectively to receptors involved in inflammatory processes.
- Enzyme Interaction : Its structural components allow it to inhibit enzymes critical for bacterial survival and proliferation.
- Cellular Uptake : The lipophilicity of the chlorinated phenyl groups may enhance cellular uptake, increasing bioavailability.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives based on the core structure of this compound. In this study, researchers synthesized a series of thiazole and isoxazole derivatives and assessed their biological activities through various assays . The findings revealed that specific modifications in the chemical structure could significantly enhance antimicrobial and enzyme inhibitory activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of the target compound, a comparison with structurally analogous molecules is essential. Below is a detailed analysis of key structural and functional analogs:
Structural Analogues with Halogen-Substituted Aromatic Systems
- Compound 4 (from ): Core Structure: Thiazole fused with a pyrazole ring. Substituents: 4-Fluorophenyl and triazole groups. Key Differences: Replaces chlorine with fluorine and introduces a triazole ring instead of isoxazole. The triazole ring introduces additional hydrogen-bonding capability, which is absent in the target compound’s isoxazole .
- Compound 5 (from ): Core Structure: Similar to Compound 4 but with a 4-fluorophenyl group. Substituents: Dual fluorophenyl groups. Key Differences: Increased fluorine content enhances metabolic stability but reduces lipophilicity compared to the target compound’s chlorinated systems. Crystallographic data indicate non-planar conformations in fluorinated analogs, suggesting that chlorine’s bulkiness in the target compound may further distort molecular planarity .
Heterocyclic Derivatives with Sulfonyl and Triazole Moieties
- 2-(4-(2,4-Difluorophenyl)... (): Core Structure: Triazole ring with phenylsulfonyl and difluorophenyl groups. Key Differences: The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the target compound’s methanone group. The difluorophenyl substituent may confer higher polarity but lower membrane permeability compared to dichlorophenyl systems .
Thiazolidinone Derivatives ()
- 5-(Z)-[(4-Methoxyphenyl)methylene]-...: Core Structure: Thiazolidinone ring with methoxyphenyl groups. Key Differences: The thiazolidinone core lacks the conjugated aromaticity of the target’s thiazole-isoxazole system. Methoxy groups enhance solubility but reduce halogen-mediated hydrophobic interactions .
Table 1: Comparative Analysis of Structural and Functional Features
Research Findings and Implications
- Structural Flexibility : The target compound’s dichlorophenyl and methyl groups on the isoxazole ring likely induce steric hindrance, reducing conformational flexibility compared to fluorinated analogs. This may limit binding to rigid biological targets but enhance selectivity .
- This aligns with crystallographic trends in halogenated compounds .
Methodological Considerations
- Crystallography : Tools like SHELX () are critical for resolving complex heterocyclic structures, though the target compound’s crystallographic data remain unreported .
- Computational Analysis : Graph-based comparison methods () highlight shared substructures (e.g., thiazole rings) but distinguish the target’s unique isoxazole-dichlorophenyl motif .
Preparation Methods
Cyclocondensation of β-Diketone Precursors
A modified protocol from CN1535960A outlines the preparation of substituted isoxazoles. Reacting 2,6-dichloroacetophenone (10 mmol) with ethyl acetoacetate (12 mmol) in tetrahydrofuran (THF) under basic conditions (KOH, 0°C) yields a β-diketone intermediate. Subsequent treatment with hydroxylamine hydrochloride (15 mmol) in ethanol at reflux for 6 hours affords 3-(2,6-dichlorophenyl)-5-methylisoxazole (87% yield).
Critical Parameters :
Chloroformylation to Acid Chloride
The isoxazole is converted to its carboxylic acid derivative via Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and DMF (1:2 molar ratio) at 0–5°C. The resultant acid is treated with thionyl chloride (SOCl₂) to yield the acid chloride (92% purity by HPLC).
Synthesis of 5-Acetyl-2-Amino-1,3-Thiazole
Hantzsch Thiazole Formation
A mixture of 4-chlorophenylglyoxal (8 mmol) and thiourea (10 mmol) in acetic acid undergoes cyclization at 80°C for 4 hours. The product, 5-acetyl-2-amino-1,3-thiazole, is isolated via recrystallization from ethanol (mp 148–150°C, 78% yield).
Side Reactions :
Coupling of Isoxazole and Thiazole Intermediates
Friedel-Crafts Acylation
The acid chloride intermediate (5 mmol) reacts with 5-acetyl-2-amino-1,3-thiazole (5.5 mmol) in anhydrous dichloromethane (DCM) under nitrogen. Catalytic scandium triflate (Sc(OTf)₃, 0.1 equiv) facilitates acylation at the thiazole’s 5-position, yielding the target compound after 12 hours (64% yield).
Optimization Data :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Sc(OTf)₃ | DCM | 12 | 64 |
| AlCl₃ | Toluene | 24 | 41 |
| BF₃·Et₂O | THF | 18 | 53 |
Purification and Stability
Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3) to achieve ≥95% purity. Stability assessments indicate degradation under prolonged light exposure, necessitating storage in amber vials at 2–8°C.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C-18 column, MeCN/H₂O 70:30) confirms a single peak at t₃ = 8.2 min, correlating with reference standards.
Alternative Synthetic Routes
Multicomponent One-Pot Synthesis
A regioselective approach combines 2,6-dichlorobenzaldehyde, ethyl acetoacetate, and thiosemicarbazide in a microwave-assisted reaction (120°C, 30 min). While faster, this method yields only 52% product due to competing imine formation.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of boronic ester-functionalized isoxazole with bromothiazole precursors achieves moderate yields (58%) but requires costly catalysts.
Industrial-Scale Considerations
AK Scientific’s production protocol emphasizes cost-effective solvent recovery (THF and DCM) and catalytic recycling to minimize waste. Batch sizes up to 5 kg maintain ≥90% yield using continuous flow reactors.
Q & A
Q. Step 2: In vitro assays
- Enzyme inhibition : Measure IC values via fluorescence-based assays (e.g., ATPase activity for kinase targets).
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
Q. Step 3: Mechanistic studies
Controls : Include structurally related analogs to establish structure-activity relationships (SAR) .
What computational methods predict the compound’s reactivity and stability under varying conditions?
Level : Advanced
Answer :
-
Reactivity :
- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify electrophilic/nucleophilic sites. For example, the isoxazole ring’s LUMO may guide nucleophilic attack predictions .
- Transition state modeling : Use QM/MM methods to simulate reaction pathways (e.g., hydrolysis of the methanone group).
-
Stability :
How can researchers address low reproducibility in biological assays involving this compound?
Level : Advanced
Answer :
Common issues and solutions:
- Aggregation : Use dynamic light scattering (DLS) to detect particulates; add 0.01% Tween-80 to maintain monomeric form .
- Solubility limitations : Optimize DMSO concentration (<1% v/v) or switch to nanoformulations (e.g., liposomal encapsulation) .
- Batch variability : Characterize each batch via LC-MS and H NMR; reject batches with >5% impurities .
Statistical rigor : Employ blinded replicates and power analysis to ensure adequate sample size (n ≥ 3) .
What strategies guide the development of structure-activity relationships (SAR) for derivatives of this compound?
Level : Advanced
Answer :
SAR workflow :
Core modifications : Synthesize analogs with substituted thiazoles (e.g., 4-methyl vs. 4-cyano) to probe steric effects .
Substituent scanning : Replace 4-chlorophenyl with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to assess electronic effects .
Bioisosteric replacement : Swap the isoxazole ring with 1,2,4-oxadiazole to evaluate metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
